



# Application Notes and Protocols: AGI-12026 (Ivosidenib) in Combination with Other Chemotherapy Agents

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Compound of Interest		
Compound Name:	AGI-12026	
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **AGI-12026**, known as Ivosidenib, is an oral, potent, and targeted small-molecule inhibitor of the isocitrate dehydrogenase 1 (IDH1) enzyme harboring specific mutations, most commonly at the R132 residue. In normal cells, IDH1 catalyzes the oxidative decarboxylation of isocitrate to  $\alpha$ -ketoglutarate ( $\alpha$ -KG). Mutant IDH1 (mIDH1) gains neomorphic activity, converting  $\alpha$ -KG to the oncometabolite D-2-hydroxyglutarate (2-HG).[1] High levels of 2-HG competitively inhibit  $\alpha$ -KG-dependent enzymes, leading to epigenetic dysregulation, DNA hypermethylation, and a block in cellular differentiation, which are critical events in the pathogenesis of several cancers, including Acute Myeloid Leukemia (AML).[1]

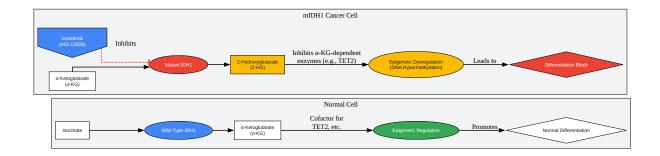
Ivosidenib selectively targets the mIDH1 enzyme, leading to a significant reduction in 2-HG levels and promoting the differentiation of malignant cells.[1][2] While Ivosidenib monotherapy has shown clinical efficacy, combination strategies are being explored to enhance response rates, overcome resistance, and improve long-term outcomes. These notes provide an overview of key combination therapies, associated clinical data, and detailed protocols for relevant preclinical and clinical assessments.

### Mechanism of Action: Ivosidenib in mIDH1 Malignancies

Mutations in the IDH1 gene confer a new enzymatic function that results in the accumulation of the oncometabolite 2-HG. This oncometabolite disrupts normal cellular processes, including



epigenetic regulation, leading to a block in differentiation and promoting oncogenesis. Ivosidenib acts by specifically inhibiting this mutant IDH1 enzyme, thereby lowering 2-HG levels and allowing for the restoration of normal cellular differentiation.



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Caption: Ivosidenib inhibits mutant IDH1, reducing 2-HG and restoring cell differentiation.

# **Combination Therapies: Clinical Data Summary**

The rationale for combining Ivosidenib with other agents is to target complementary pathways, enhance anti-leukemic activity, and prevent the emergence of resistance. Below is a summary of key clinical findings for Ivosidenib in combination with other chemotherapy agents in AML.

### Ivosidenib in Combination with Azacitidine

Preclinical studies suggested that combining Ivosidenib with the hypomethylating agent azacitidine could enhance the differentiation-promoting effects and improve efficacy. This led to



clinical evaluation in patients with newly diagnosed AML (ND AML) who are ineligible for intensive chemotherapy.

Parameter	Ivosidenib + Azacitidine (Phase 1b/2 Study)
Patient Population	Newly Diagnosed mIDH1 AML (Ineligible for Intensive Chemotherapy)
N	23
Median Age (years)	76
Treatment Regimen	Ivosidenib 500 mg daily + Azacitidine
Overall Response Rate (ORR)	78.3% (18/23)[3]
Complete Remission (CR)	60.9% (14/23)[3]
CR + CRh	69.6%[3]
Median Time to Response	1.8 months
Median Time to CR	3.5 months
12-month Survival Estimate	82.0%[3]
mIDH1 Clearance in CR patients	71.4% (10/14)[3]
Median Duration of CR	Not Reached[3]
CRh: Complete Remission with partial hematologic recovery.	

### Ivosidenib in Combination with Venetoclax ± Azacitidine

Preclinical data indicated a synergistic relationship between IDH inhibitors and the BCL-2 inhibitor Venetoclax. This combination aims to simultaneously induce differentiation (Ivosidenib) and apoptosis (Venetoclax).



Parameter	Ivosidenib + Venetoclax (Doublet)	Ivosidenib + Venetoclax + Azacitidine (Triplet)
Study	Phase lb/II (NCT03471260)	Phase lb/II (NCT03471260)
Patient Population	mIDH1 Myeloid Malignancies	mIDH1 Myeloid Malignancies
Composite Complete Remission (CRc)	83%[1]	90%[1]
Measurable Residual Disease (MRD) Negativity	63% of evaluable patients achieved MRD-negative remissions[1]	
IDH1 Mutation Clearance (≥5 cycles)	64% of evaluable patients[1]	_
Median Event-Free Survival (EFS)	36 months[1]	
Median Overall Survival (OS)	42 months[1]	_
Safety	The combination was deemed safe, with no 30- or 60-day mortality observed on the study.[4] Most adverse events were Grade 1 or 2.[1]	

# Ivosidenib in Combination with Induction Chemotherapy

For patients eligible for intensive treatment, Ivosidenib has been evaluated in combination with the standard "7+3" induction regimen (cytarabine + an anthracycline).

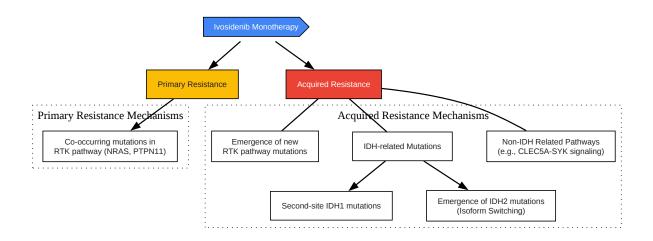


Parameter	Ivosidenib + Induction Chemotherapy (Phase 1 Study)
Patient Population	Newly Diagnosed mIDH1 AML
N	30 (21 de novo, 9 secondary AML)
Treatment Regimen	Ivosidenib + Standard "7+3" Induction
CR + CRi/CRp	77% (23/30)
CR + CRi/CRp (de novo AML)	91% (19/21)
CR + CRi/CRp (secondary AML)	44% (4/9)
30 and 60-day mortality	6%
Common Grade ≥3 Adverse Events	Febrile neutropenia (60%), increased bilirubin (9%), hypertension (9%)
CRi: CR with incomplete hematologic recovery; CRp: CR with incomplete platelet recovery.	

### **Mechanisms of Resistance to Ivosidenib**

Understanding resistance is crucial for developing subsequent lines of therapy and rational combination strategies. Resistance to Ivosidenib can be primary (lack of initial response) or acquired (relapse after an initial response).





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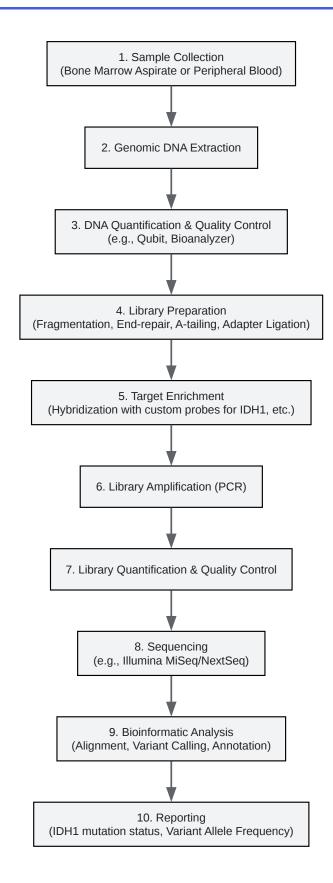
Caption: Mechanisms of primary and acquired resistance to Ivosidenib therapy.

## **Experimental Protocols**

# Protocol 1: IDH1-R132 Mutation Detection using Next-Generation Sequencing (NGS)

This protocol outlines a general workflow for identifying IDH1 mutations from bone marrow or peripheral blood samples using a targeted NGS panel, as recommended by NCCN guidelines. [5]





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Caption: Workflow for detecting IDH1 mutations using a targeted NGS panel.



#### Methodology:

- Sample Collection: Collect bone marrow aspirate or peripheral blood in EDTA tubes.
- Genomic DNA (gDNA) Extraction:
  - Isolate mononuclear cells using Ficoll-Paque density gradient centrifugation.
  - Extract gDNA using a commercially available kit (e.g., QIAamp DNA Blood Mini Kit) following the manufacturer's instructions.
- DNA Quantification and Quality Control:
  - Quantify DNA concentration using a fluorometric method (e.g., Qubit dsDNA HS Assay).
  - Assess DNA integrity and purity using a spectrophotometer (e.g., NanoDrop) to check
     A260/A280 and A260/A230 ratios, and optionally via gel electrophoresis.
- Library Preparation:
  - Mechanically or enzymatically fragment gDNA to a desired size (e.g., 200-300 bp).
  - Perform end-repair and A-tailing to prepare DNA fragments for adapter ligation.
  - Ligate sequencing adapters (containing unique indexes for multiplexing) to the DNA fragments.
- Target Enrichment:
  - Use a targeted gene panel (e.g., a custom myeloid malignancy panel) that includes probes for the entire coding region of the IDH1 gene.
  - Hybridize the prepared library with the biotinylated capture probes.
  - Capture the probe-library hybrids using streptavidin-coated magnetic beads.
  - Wash the beads to remove non-specifically bound fragments.
- Library Amplification:

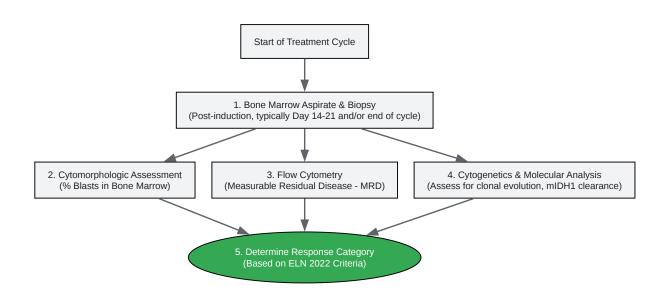


- Amplify the enriched library using PCR to generate sufficient material for sequencing.
- · Library Quality Control:
  - Validate the final library size distribution and concentration using an automated electrophoresis system (e.g., Agilent Bioanalyzer or TapeStation).
- Sequencing:
  - Pool indexed libraries and sequence on an NGS platform (e.g., Illumina MiSeq) to generate paired-end reads.
- Bioinformatic Analysis:
  - Perform quality control on raw sequencing reads (e.g., using FastQC).
  - Align reads to the human reference genome (e.g., hg19/GRCh37).
  - Call genetic variants (SNPs and indels) using a variant caller (e.g., GATK HaplotypeCaller or VarScan).
  - Annotate variants to identify non-synonymous changes in the IDH1 gene, specifically focusing on codon R132.
- Reporting:
  - Report the presence or absence of an IDH1 mutation, the specific amino acid change, and the variant allele frequency (VAF).

# **Protocol 2: Assessment of Therapeutic Response in AML**

This protocol describes the standard methodology for assessing treatment response in AML clinical trials, based on the 2022 European LeukemiaNet (ELN) recommendations.[6]





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Caption: Workflow for assessing therapeutic response in Acute Myeloid Leukemia.

### Methodology:

- Timing of Assessment: Perform bone marrow aspirate and biopsy at baseline, after induction therapy (e.g., Day 14-21 for an early look and/or at count recovery), and at the end of each consolidation cycle.[7][8]
- Bone Marrow Examination:
  - Cytomorphology: Prepare bone marrow smears and stain with Wright-Giemsa. A
    pathologist performs a differential count of at least 500 nucleated cells to determine the
    percentage of blasts.
  - Biopsy: A core biopsy is evaluated for cellularity and morphology.
- Peripheral Blood Counts: Monitor complete blood counts (CBC) with differential regularly to assess hematologic recovery.



- Measurable Residual Disease (MRD) Assessment:
  - Multi-parameter Flow Cytometry: Use a comprehensive antibody panel to identify leukemia-associated immunophenotypes (LAIPs) present at diagnosis. A sample is considered MRD-positive if a leukemia-associated cell population is detected at a sensitivity of at least 1 in 10,000 (0.01%).
  - Molecular MRD: For specific mutations like NPM1, quantitative PCR (qPCR) can be used.
     For IDH1, clearance can be monitored by NGS or digital PCR.[3]
- Response Criteria (ELN 2022 Summary)[6]:
  - Complete Remission (CR):
    - Bone marrow blasts <5%.
    - Absence of circulating blasts with Auer rods.
    - Absence of extramedullary disease.
    - Absolute Neutrophil Count (ANC) ≥1,000/µL.
    - Platelet count ≥100,000/µL.
  - Complete Remission with partial hematologic recovery (CRh):
    - Meets all CR criteria except for partial recovery of neutrophils (ANC ≥500/µL) and platelets (≥50,000/µL).
  - Complete Remission with incomplete hematologic recovery (CRi):
    - Meets all CR criteria but with residual neutropenia (ANC <1,000/μL) or thrombocytopenia (platelets <100,000/μL).</li>
  - Morphologic Leukemia-Free State (MLFS):
    - Bone marrow blasts <5% but hematologic recovery criteria for CR/CRh/CRi are not met.



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